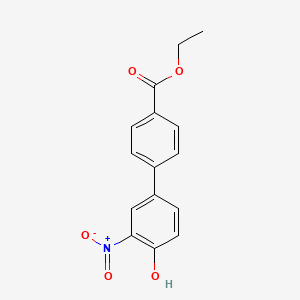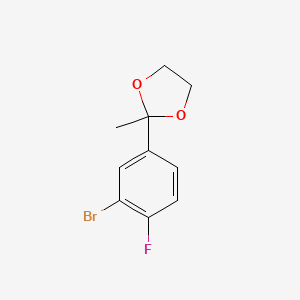
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane (2-BFM-1,3-D) is a novel compound that has been recently developed for use in scientific research. It is a fluorinated phenyl ring with a brominated alkyl substituent and a methyl substituent on the dioxolane ring. This compound has been studied for its potential applications in a variety of scientific fields such as organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. It has also been studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it has been studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is not yet fully understood. However, it is believed that the compound binds to certain biological targets, such as enzymes or proteins, through hydrogen bonding or van der Waals interactions. Additionally, the brominated alkyl substituent may be able to interact with the target through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, and to inhibit their activity. Additionally, it has been shown to interact with certain proteins, such as the estrogen receptor, and to modulate its activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high solubility in common organic solvents. Additionally, it can be synthesized in a relatively short time with readily available reagents and solvents. However, it is also important to note that 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is a highly reactive compound, and care must be taken to avoid any unwanted side reactions.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane in scientific research. It could be further studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it could be studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins. Finally, it could be used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides.
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNWBNNYXLAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
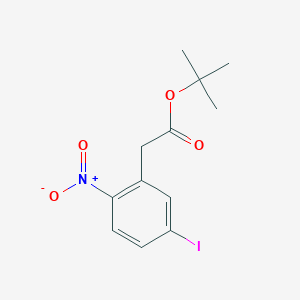
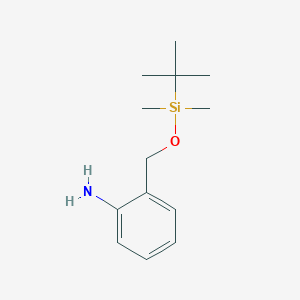
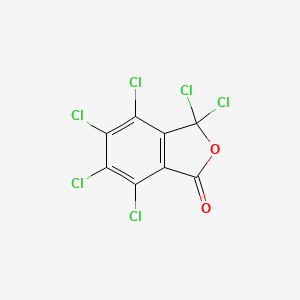
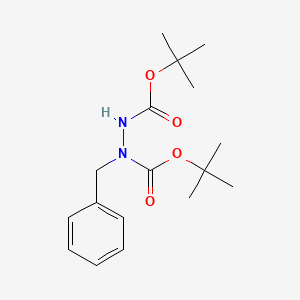
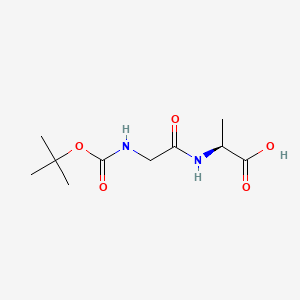

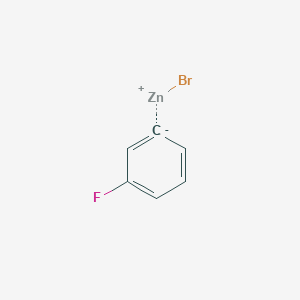
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

